3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 3,4-dimethylaniline with 4-methylbenzaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazolinone compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
3-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-15-8-11-18(12-9-15)22-24-21-7-5-4-6-20(21)23(26)25(22)19-13-10-16(2)17(3)14-19/h4-14,22,24H,1-3H3 |
InChI Key |
BGARGSWMWNKEGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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